molecular formula C15H11Cl3O B3023833 3-(4-Chlorophenyl)-3',5'-dichloropropiophenone CAS No. 898788-45-9

3-(4-Chlorophenyl)-3',5'-dichloropropiophenone

Cat. No. B3023833
CAS RN: 898788-45-9
M. Wt: 313.6 g/mol
InChI Key: XXIUWYJSHKEBNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated compounds similar to 3-(4-Chlorophenyl)-3',5'-dichloropropiophenone is not explicitly detailed in the provided papers. However, the literature does describe the synthesis of related compounds, such as the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin to yield a butanoic acid derivative, which further reacts to form various heterocyclic compounds with potential biological activity . This suggests that the synthesis of chlorinated compounds often involves multi-step reactions and can lead to a variety of products with different chemical properties.

Molecular Structure Analysis

The molecular structure of chlorinated compounds has been extensively studied using techniques such as X-ray diffraction and DFT calculations. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, revealing its orthorhombic space group and unit cell parameters . Similarly, the molecular structure and spectroscopic data of another chlorinated compound were obtained from DFT calculations, providing insights into bond lengths, bond angles, and intramolecular charge transfer . These studies indicate that chlorinated compounds often exhibit complex molecular geometries and electronic properties.

Chemical Reactions Analysis

The reactivity of chlorinated compounds is highlighted in the literature, with various reactions leading to the formation of new heterocyclic compounds with expected biological activity . For instance, the reaction of a chloropyridazine derivative with different nucleophiles has been described, showcasing the diverse chemical behavior of chlorinated intermediates . This suggests that this compound may also participate in a range of chemical reactions, potentially leading to biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds have been investigated through spectroscopic methods and quantum chemical studies. The vibrational analysis of 4-Chloro-3-iodobenzophenone using FT-IR, FT-Raman, and DFT calculations provides information on the intramolecular interactions and the HOMO-LUMO energy gap . Additionally, the study of 3,5-Dichloro-3',4'-dimethoxybiphenyl reveals π-π stacking interactions and the dihedral angle between benzene rings . These findings suggest that chlorinated compounds like this compound may exhibit specific spectroscopic features and intermolecular interactions that can be characterized using similar techniques.

properties

IUPAC Name

3-(4-chlorophenyl)-1-(3,5-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIUWYJSHKEBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644498
Record name 3-(4-Chlorophenyl)-1-(3,5-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898788-45-9
Record name 1-Propanone, 3-(4-chlorophenyl)-1-(3,5-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-(3,5-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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